molecular formula C9H12N2O2S B1518014 1,2,3,4-Tetrahydroquinoline-5-sulfonamide CAS No. 1155515-51-7

1,2,3,4-Tetrahydroquinoline-5-sulfonamide

Cat. No. B1518014
CAS RN: 1155515-51-7
M. Wt: 212.27 g/mol
InChI Key: PDSDUAPUHNEYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a chemical compound with the CAS Number: 1155515-51-7 . It has a molecular weight of 212.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of similar compounds .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a powder that is stored at room temperature . Its InChI Code is 1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13) .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a compound that has been explored for its potential in medicinal chemistry. It is part of the tetrahydroquinoline family, which includes several pharmacologically active compounds. For instance, tetrahydroquinoline derivatives have been studied for their anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anti-cancer, and anti-malarial properties . These compounds are also known to be used in the synthesis of various pharmaceuticals, such as antiarrhythmic drugs and schistosomicides .

Materials Science

In the field of materials science, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide can be utilized as an antioxidant and corrosion inhibitor. It serves as an active component in various dyes and is miscible with alcohol, ether, carbon disulfide, and many organic solvents, which makes it valuable in the formulation of different materials .

Environmental Science

The environmental applications of 1,2,3,4-Tetrahydroquinoline-5-sulfonamide are not extensively documented. However, its parent compound, tetrahydroquinoline, is known for its role as an antioxidant and corrosion inhibitor, suggesting potential uses in environmental protection and remediation efforts .

Analytical Chemistry

In analytical chemistry, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide could be used as a standard or reagent due to its well-defined properties and purity. The compound’s stability and reactivity make it suitable for various analytical procedures, although specific applications in this field require further research .

Biochemistry

Biochemically, tetrahydroquinoline derivatives are significant due to their presence in many bioactive molecules. They are involved in the inhibition of protein denaturation and possess antioxidant activities. These properties could be leveraged in the study of protein interactions and stabilization .

Pharmacology

Pharmacologically, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide and its derivatives have a wide range of activities. They are explored for their therapeutic potential in treating various diseases, including neurodegenerative diseases, by inhibiting certain protein interactions that are implicated in these conditions .

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B . The precautionary statements include P202, P264, P270, P273, P280, P301 + P310 .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSDUAPUHNEYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2S(=O)(=O)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-5-sulfonamide
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-5-sulfonamide
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.